![molecular formula C13H22INO3 B13453176 tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, mixture of diastereomers, is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring, and an iodomethyl group attached to the pyrrole ring. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrole precursor with an iodomethylating agent under controlled conditions. The reaction typically requires the use of a base to deprotonate the pyrrole ring, allowing the iodomethyl group to attach. The resulting product is then subjected to further reactions to form the fused pyrrole-pyran ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the iodomethyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate involves its interaction with molecular targets in biological systems. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(iodomethyl)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate: This compound has a similar structure but with a dioxino ring instead of a pyrano ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]-octahydropyrano[2,3-c]pyrrole-6-carboxylate: This compound features a different substituent on the pyrrole ring. The uniqueness of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22INO3 |
|---|---|
Molecular Weight |
367.22 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-6-carboxylate |
InChI |
InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-7-9-4-5-10(6-14)17-11(9)8-15/h9-11H,4-8H2,1-3H3 |
InChI Key |
OHWUMTYQSIHCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(OC2C1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


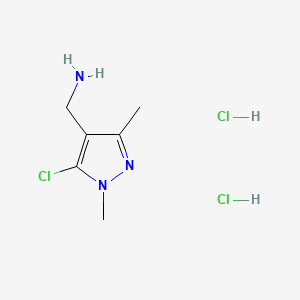
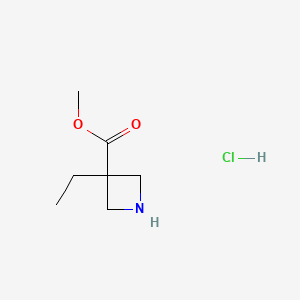
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
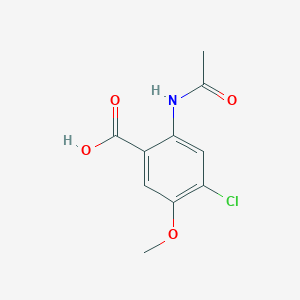


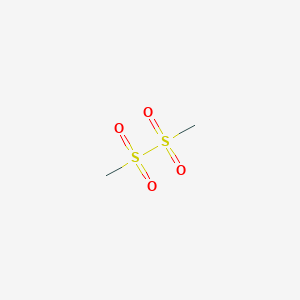
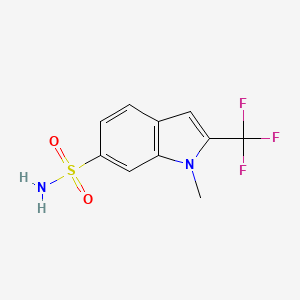

dimethylsilane](/img/structure/B13453156.png)
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
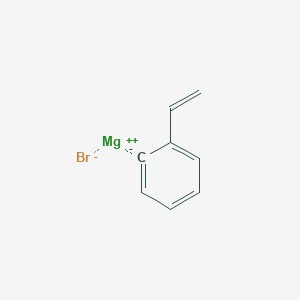

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
